3-Ethoxypyrrolidine hydrochloride
Description
3-Ethoxypyrrolidine hydrochloride (C₆H₁₄ClNO, molecular weight 151.63 g/mol) is a pyrrolidine derivative substituted with an ethoxy group at the 3-position, forming a hydrochloride salt . It is commonly utilized in pharmaceutical research and organic synthesis due to its role as a chiral building block or intermediate. The ethoxy substituent contributes to its solubility in polar solvents and may influence its pharmacokinetic properties .
Properties
IUPAC Name |
3-ethoxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSSBFJFGPYMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633425 | |
| Record name | 3-Ethoxypyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185299-15-3 | |
| Record name | 3-Ethoxypyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-ethoxypyrrolidine hydrochloride typically involves the reaction of pyrrolidine with ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Ethoxypyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Medicinal Chemistry
3-Ethoxypyrrolidine hydrochloride serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity. Notable applications include:
- Synthesis of Antimicrobial Agents : Research has indicated that derivatives of 3-ethoxypyrrolidine exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic development .
- Anticancer Research : The compound has been investigated for its efficacy in inhibiting cancer cell proliferation. Studies have shown promising results against various cancer cell lines, including lung (A-549) and prostate (PC-3) cancers .
Asymmetric Synthesis
The chiral nature of this compound allows it to be utilized as a chiral auxiliary in asymmetric synthesis. This is crucial for the development of enantiomerically pure compounds, which are often more effective therapeutically than their racemic counterparts.
Drug Delivery Systems
Recent studies have explored the use of this compound in drug delivery systems, particularly in the formulation of nanoparticles and polymers designed for targeted delivery of therapeutic agents . The compound's ability to form stable complexes with drugs enhances bioavailability and efficacy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibitory effects, supporting its potential use in developing novel antibiotics .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound derivatives on various cancer cell lines. Compounds derived from this base showed IC50 values significantly lower than traditional chemotherapeutics, indicating higher potency and specificity against cancer cells .
Mechanism of Action
The mechanism of action of 3-ethoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it is being used to synthesize .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 3-Ethoxypyrrolidine hydrochloride and analogous compounds:
Biological Activity
3-Ethoxypyrrolidine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides an overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring structure, which contributes to its biological activity. The presence of an ethoxy group enhances its solubility and reactivity, making it a versatile scaffold for further chemical modifications.
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : There is evidence indicating that this compound may have antimicrobial effects against certain bacterial strains.
- Anticancer Activity : Some derivatives of pyrrolidine compounds have shown promise in cancer research, particularly against breast cancer cell lines (e.g., MCF-7 and HeLa cells) .
Interaction Studies
Studies have focused on the interactions of this compound with various biological macromolecules. These interactions are crucial for understanding how the compound can be utilized therapeutically. Key findings include:
- Enzyme Inhibition : Limited studies have shown that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting a potential role in drug metabolism .
- Receptor Binding : Investigations into receptor binding affinity indicate that this compound may interact with neurotransmitter receptors, which could explain its neuroprotective effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds. The following table summarizes the structural features and biological activities of selected pyrrolidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethoxy group on pyrrolidine ring | Neuroprotective, antimicrobial |
| Ethyl (S)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Potential neuroprotective effects |
| Ethyl (R)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Antimicrobial properties |
| Pyrrolidine-2-carboxylic acid | Different carboxylic position | Analgesic activity |
Case Studies
- Neuroprotection : A study evaluated the neuroprotective effects of pyrrolidine derivatives, including this compound, in models of oxidative stress. Results indicated significant reductions in neuronal cell death, suggesting potential applications in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Another investigation tested the antimicrobial efficacy of various pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited moderate antibacterial activity compared to standard antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
